molecular formula C19H22O B1336075 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone CAS No. 59662-38-3

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

Cat. No.: B1336075
CAS No.: 59662-38-3
M. Wt: 266.4 g/mol
InChI Key: ZXGQIVDWCGHUQO-UHFFFAOYSA-N
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Description

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone is an organic compound with the molecular formula C19H22O It is a member of the biphenyl family, characterized by the presence of a biphenyl core with a pentyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-pentylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

    Medicine: Research into its biological activity may uncover therapeutic applications, particularly in areas where biphenyl derivatives have shown efficacy.

    Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique physicochemical properties.

Mechanism of Action

The mechanism by which 1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary, but the biphenyl core often plays a crucial role in binding interactions.

Comparison with Similar Compounds

1-(4’-Pentyl-1,1’-biphenyl-4-yl)ethanone can be compared with other biphenyl derivatives such as:

    1-(4’-Methyl-1,1’-biphenyl-4-yl)ethanone: Similar in structure but with a methyl group instead of a pentyl group, affecting its physicochemical properties and reactivity.

    1-(4’-Biphenylyl)ethanol:

    [1,1’-Biphenyl]-4-carbonitrile, 4’-pentyl-: Contains a nitrile group instead of an ethanone, leading to different reactivity and uses.

Properties

IUPAC Name

1-[4-(4-pentylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGQIVDWCGHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412822
Record name 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-38-3
Record name 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

392 Gram of granular anhydrous aluminum chloride and 700 ml of nitrobenzene were introduced into 5 l three neck flask, and dissolved with stirring. A solution of 600 g of 4-n-pentylbiphenyl and 220 g of acetyl chloride dissolved in 500 ml of nitrobenzene (prepared in advance) was dropwise added to said three neck flask over 1 hour, followed by stirring for one hour, further stirring at 40°-45° C for 2 hours, cooling to room temperature, pouring cautiously into a mixed liquid of 250 ml of conc. hydrochloric acid and 1.25 l of water, distilling off nitrobenzene from nitrobenzene layer by distillation under a reduced pressure, separating the resulting solid by filtration, and recrystallizing it from ethanol, to give 597 g of 4'-n-pentyl-4-acetylbiphenyl (m.p. 81°-82°) (Yield 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.25 L
Type
solvent
Reaction Step Three

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